Ammonium tetrakis(4-chlorophenyl)borate

Description

Significance of Weakly Coordinating Anions in Advanced Chemical Systems

Weakly coordinating anions (WCAs) are large, chemically robust anions that exhibit very low nucleophilicity and basicity. mdpi.com Their primary significance lies in their ability to stabilize highly reactive and electrophilic cations by minimizing cation-anion interactions. mdpi.combohrium.com This "spectator" role allows for the isolation and study of cationic species that would otherwise be too unstable to observe in condensed phases. The negative charge in WCAs is extensively delocalized over a large surface area, which reduces the anion's tendency to coordinate with the cation.

The development of WCAs has been pivotal for advancements in catalysis, particularly in olefin polymerization, where they are used to generate highly active cationic catalyst centers. mdpi.commdpi.comwikipedia.org By replacing strongly coordinating anions, WCAs can dramatically enhance the Lewis acidity and reactivity of metal centers, leading to new catalytic transformations. nih.gov

Historical Context and Evolution of Borate (B1201080) Anion Chemistry

The history of boron chemistry dates back to the use of borax (B76245) in ancient times. sigmaaldrich.comuni.lu The scientific understanding of borate chemistry began to flourish with the study of boric acid and its various polyborate species in aqueous solutions. sigmaaldrich.com A significant milestone in the development of borate anion chemistry was the synthesis of sodium tetraphenylborate (B1193919) (NaB(C₆H₅)₄) in the mid-20th century. wikipedia.org This compound introduced the concept of a stable, bulky borate anion that could be used for the precipitation and quantification of certain metal ions, notably potassium. wikipedia.orgwikipedia.org

However, the original tetraphenylborate anion ([BPh₄]⁻) was susceptible to decomposition, especially under acidic or oxidizing conditions. rsc.orgwikipedia.org This limitation spurred the development of more robust derivatives. Researchers began to modify the phenyl rings with electron-withdrawing groups, such as halogens, to enhance the anion's stability and further decrease its coordinating ability. rsc.org The introduction of fluorine and chlorine atoms onto the phenyl rings led to the creation of anions like tetrakis(pentafluorophenyl)borate (B1229283) ([B(C₆F₅)₄]⁻) and tetrakis(4-chlorophenyl)borate, which are significantly more stable and even less coordinating than the parent tetraphenylborate. rsc.orgwikipedia.org

Current Research Landscape of Ammonium (B1175870) Tetrakis(4-chlorophenyl)borate and Related Derivatives

Current research on ammonium tetrakis(4-chlorophenyl)borate and its derivatives primarily focuses on their applications in electrochemistry and catalysis. The tetrakis(4-chlorophenyl)borate anion, often in the form of its potassium or long-chain alkylammonium salts, is widely used as a lipophilic anionic additive in the membranes of ion-selective electrodes (ISEs). scbt.comnih.govsigmaaldrich.com Its role is to reduce membrane resistance, improve the detection limits, and enhance the selectivity for specific cations by providing a stable, hydrophobic environment. researchgate.net For instance, potassium tetrakis(4-chlorophenyl)borate has been instrumental in developing ISEs for the determination of organic ammonium ions. nih.gov

In the field of catalysis, while the fluorinated analogue, ammonium tetrakis(pentafluorophenyl)borate, is more commonly cited as a cocatalyst in olefin polymerization, the underlying principles apply to other halogenated tetraarylborates. rsc.orgmdpi.commdpi.com These borate anions are used to activate metallocene and other transition metal pre-catalysts by abstracting an alkyl group to form a highly electrophilic cationic active site and a stable, non-interfering WCA. mdpi.comwikipedia.org Research continues to explore the synthesis of high-purity ammonium borate salts and their application in creating soluble and stable catalyst systems for producing advanced polymers. bohrium.commdpi.com

Structure

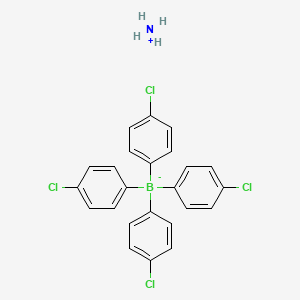

2D Structure

Properties

CAS No. |

215857-51-5 |

|---|---|

Molecular Formula |

C24H20BCl4N |

Molecular Weight |

475 g/mol |

IUPAC Name |

azanium;tetrakis(4-chlorophenyl)boranuide |

InChI |

InChI=1S/C24H16BCl4.H3N/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20;/h1-16H;1H3/q-1;/p+1 |

InChI Key |

FQYFKFDZPWJRQL-UHFFFAOYSA-O |

SMILES |

[B-](C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl.[NH4+] |

Canonical SMILES |

[B-](C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl.[NH4+] |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

General Strategies for the Synthesis of Tetrakis(aryl)borate Anions

The creation of tetrakis(aryl)borate anions is a critical step and typically involves the reaction of organometallic precursors with boron-containing reagents.

The synthesis of tetraarylborates commonly employs organometallic reagents, such as Grignard reagents (arylmagnesium halides) or organolithium compounds. google.comnih.gov These are reacted with a boron source, often a boron trihalide like boron trichloride (B1173362) or boron trifluoride etherate. google.comnih.gov For instance, a fluoroaryl magnesium halide can be formed by reacting a halogenated aryl fluoride (B91410) with magnesium, which is then reacted with a boron trihalide in a 4:1 molar ratio to produce the tetrakis(fluoroaryl)borate. google.com The choice of the organometallic precursor and the boron reagent can be influenced by the desired substituents on the aryl rings.

Another approach involves the use of diboron (B99234) reagents in palladium-catalyzed reactions to form arylboronic acids or their esters, which can be further converted to the desired tetraarylborate. researchgate.netorganic-chemistry.org The reactivity of boron reagents is dominated by the vacant p-orbital on the boron atom, making them susceptible to electron donation from Lewis bases. rsc.org

Table 1: Common Organometallic Precursors and Boron Reagents

| Organometallic Precursor | Boron Reagent | Resulting Intermediate |

|---|---|---|

| Arylmagnesium Halide | Boron Trihalide (e.g., BCl₃) | Tetrakis(aryl)borate Anion |

| Aryllithium | Boron Trihalide (e.g., BF₃·OEt₂) | Tetrakis(aryl)borate Anion |

| Aryl Halide/Triflate | Diboron Reagent (e.g., B₂(pin)₂) | Arylboronic Ester |

This table outlines common combinations of organometallic precursors and boron reagents used in the synthesis of tetraarylborate anions.

Once the tetrakis(aryl)borate anion is formed, typically as a lithium or magnesium salt, an ion exchange reaction is performed to introduce the desired cation, such as ammonium (B1175870). nih.govgoogle.com This is a common and crucial step to obtain the final product. nih.gov The process often involves reacting the intermediate borate (B1201080) salt with an ammonium salt, like ammonium chloride, in a suitable solvent system. nih.govgoogle.com For example, lithium tetrakis(aryl)borate can be reacted with a protic ammonium salt in a mixture of a halogenated hydrocarbon and water to facilitate the exchange. google.com The choice of the cation can be tailored to impart specific properties to the final salt, such as solubility in particular solvents. mdpi.comnih.gov

Various reagents can be utilized for the ion exchange, including potassium, sodium, and ammonium salts. nih.govresearchgate.net The efficiency of this step can be optimized by careful selection of solvents and reaction conditions.

Specific Synthesis of Ammonium Tetrakis(4-chlorophenyl)borate and Analogues

The synthesis of this compound follows the general strategy outlined above. It begins with the preparation of the tetrakis(4-chlorophenyl)borate anion.

A representative procedure for generating a similar sodium tetraarylborate involves the reaction of 4-bromochlorobenzene with magnesium to form the Grignard reagent, which is then reacted with sodium tetrafluoroborate (B81430). researchgate.net The resulting sodium tetrakis(4-chlorophenyl)borate can then undergo an ion exchange reaction with an ammonium salt to yield the target compound.

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. For the formation of the Grignard reagent, initiation of the reaction can sometimes be challenging and may require the addition of a small amount of an initiator like 1,2-dibromoethane. researchgate.net The reaction temperature is also a critical parameter; for instance, Grignard reactions are often carried out under reflux, while subsequent steps may require cooling to control exothermicity. researchgate.net

In the synthesis of related fluorinated tetraarylborates, a magnesium-bromine exchange reaction has been employed to avoid the hazards associated with excess magnesium metal. nih.gov The duration of the reaction between the arylmagnesium halide and the boron source can also significantly impact the conversion to the tetraarylborate. nih.gov

Achieving high purity is essential, particularly for applications in areas like catalysis. mdpi.comnih.gov Purification often involves multiple steps. After the initial synthesis, the crude product may be treated with an aqueous solution of a base, such as sodium carbonate, to precipitate impurities, which are then removed by filtration. researchgate.net

For fluorinated tetraarylborate compounds, a method involving mixing a solution of the compound in an organic solvent with water has been shown to efficiently remove colored impurities. google.com Recrystallization is a common technique for purifying solid products. mdpi.comnih.gov For highly soluble derivatives that are difficult to recrystallize, alternative methods such as acid-base reactions can be employed to produce high-purity products free from water and salt impurities. mdpi.comnih.gov The choice of solvent for extraction and washing is also critical; for example, after reaction, the product might be extracted into an organic solvent like diethyl ether, dried over an agent like sodium sulfate, and then isolated by removing the solvent under vacuum. researchgate.net

Table 2: Purification Techniques for Tetraarylborates

| Technique | Purpose |

|---|---|

| Aqueous Wash (e.g., Na₂CO₃ solution) | Removal of acidic and other water-soluble impurities. researchgate.net |

| Liquid-Liquid Extraction | Separation of the desired product from byproducts and unreacted starting materials. google.com |

| Recrystallization | Purification of solid products based on differences in solubility. mdpi.comnih.gov |

| Filtration through Celite | Removal of fine precipitates. researchgate.net |

| Acid-Base Reaction | Synthesis of high-purity, soluble derivatives. mdpi.comnih.gov |

This table summarizes common purification techniques used to obtain high-purity tetraarylborate derivatives.

Precursor Reactivity and Derivatization Approaches for Modified Borates

The reactivity of the precursors and the final tetraarylborate compounds allows for the synthesis of a wide range of modified borates with tailored properties. For example, the introduction of electron-withdrawing groups, such as fluorine or trifluoromethyl groups, onto the aryl rings can enhance the stability and weak-coordinating nature of the resulting anion. rsc.org

Derivatization can be achieved by starting with functionalized aryl precursors. For instance, a universal precursor containing a reactive group like a sulfonamide can be synthesized and then coupled with various carboxylic acids to create a library of derivatives. nih.gov This approach allows for the systematic modification of the borate's properties. Furthermore, the development of new boron reagents, such as tetrahydroxydiboron, has provided more direct and efficient routes to arylboronic acids, which are key intermediates for many tetraarylborate syntheses. researchgate.net

Sustainable and Green Chemistry Aspects in Synthesis

The pursuit of sustainable chemical manufacturing processes has led to the critical evaluation of synthetic methodologies for compounds like this compound from a green chemistry perspective. The focus lies on minimizing environmental impact through the reduction of hazardous substances, maximization of atom economy, and utilization of renewable resources and energy-efficient processes. The synthesis of this compound can be conceptually divided into two main stages: the formation of the tetrakis(4-chlorophenyl)borate anion and the subsequent salt formation with an ammonium cation. Each stage presents opportunities for the incorporation of greener practices.

The primary route to the tetrakis(4-chlorophenyl)borate anion typically involves a Grignard reaction. This entails the reaction of a 4-chlorophenylmagnesium halide with a boron source, commonly a tetrafluoroborate salt such as potassium tetrafluoroborate (KBF₄). Following the formation of the potassium salt of the desired anion, a salt metathesis reaction with an appropriate ammonium salt, such as ammonium chloride, yields the final product.

Precursor Chemistry and Greener Synthetic Pathways

The Grignard reaction, while a cornerstone of C-C bond formation, traditionally employs anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). These solvents pose significant hazards due to their high volatility, flammability, and potential to form explosive peroxides. Green chemistry principles advocate for the substitution of such hazardous solvents with safer alternatives.

The table below summarizes a comparison between traditional and greener approaches for the synthesis of the tetrakis(4-chlorophenyl)borate precursor via the Grignard reaction.

The second stage of the synthesis, the salt metathesis reaction, is often considered to align well with green chemistry principles. acs.org These reactions are typically fast, high-yielding, and can often be carried out in water, a benign and environmentally friendly solvent. acs.orgnih.gov The formation of this compound from its potassium salt and an ammonium salt like ammonium chloride in an aqueous medium would be an example of such a process. The insolubility of the product in water can drive the reaction to completion and simplify purification, which may only require filtration and washing.

Research Findings on Sustainable Synthesis

While specific studies focusing exclusively on the sustainable synthesis of this compound are not extensively documented, the principles can be inferred from research on related tetraarylborates. For instance, the synthesis of sodium tetrakis[(3,5-trifluoromethyl)phenyl]borate has been optimized for safety by avoiding the use of metallic magnesium in the Grignard formation step, instead utilizing a magnesium-bromine exchange reaction. nih.govacs.orgacs.org This approach mitigates the risk of explosive exothermic decomposition associated with excess magnesium. acs.org

The following table outlines key considerations and research-informed green chemistry approaches applicable to the synthesis of this compound.

Structural Elucidation and Advanced Spectroscopic Characterization

Crystallographic Studies and Solid-State Architecture

Analysis of Packing Motifs and Intermolecular Interactions

Without crystallographic data, a detailed analysis of the crystal packing, including the identification of motifs and significant intermolecular interactions (such as hydrogen bonding between the ammonium (B1175870) cation and the anion, or π-stacking between the phenyl rings), cannot be performed.

Solution-State Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

There are no available experimental ¹H, ¹³C, or ¹¹B NMR spectra for Ammonium tetrakis(4-chlorophenyl)borate in the scientific literature. This data would be crucial for confirming the structure in solution, assigning specific proton and carbon environments, and verifying the integrity of the anionic and cationic components.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Specific experimental Infrared (IR) and Raman spectra for this compound, along with the corresponding vibrational mode assignments, are not available. This data would typically be used to identify characteristic functional group vibrations, such as the N-H stretches of the ammonium cation and the B-C and C-Cl vibrations associated with the anion.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

While computational tools can predict mass-to-charge ratios for the constituent ions uni.lu, detailed experimental mass spectrometry studies, including fragmentation patterns under techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), have not been published for this specific compound. Such data would confirm its molecular mass and provide insights into its stability and decomposition pathways.

Theoretical Approaches to Conformational Analysis

A comprehensive review of scientific literature reveals a notable absence of specific theoretical studies focused on the conformational analysis of this compound. While the tetrakis(4-chlorophenyl)borate anion is a known entity and utilized in various chemical applications, detailed computational investigations into its conformational preferences, energy landscapes, and the rotational barriers of its phenyl groups are not presently available in published research.

Theoretical approaches, primarily employing quantum mechanical calculations such as Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structures and dynamic behavior of molecules. For a molecule like the tetrakis(4-chlorophenyl)borate anion, a theoretical conformational analysis would typically involve:

Geometry Optimization: Calculating the lowest energy arrangement of the atoms to determine the most stable conformation.

Potential Energy Surface (PES) Scanning: Systematically rotating the C-B bonds that connect the phenyl groups to the central boron atom to map the energy changes. This would identify stable conformers (energy minima) and transition states (energy maxima) for interconversion between them.

Frequency Calculations: To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermodynamic data such as zero-point vibrational energy.

In the absence of direct studies on the tetrakis(4-chlorophenyl)borate anion, insights can be drawn from computational studies on the parent, unsubstituted tetraphenylborate (B1193919) anion. Such studies, when performed, would provide a foundational understanding of the general conformational behavior of this class of anions. The introduction of chloro-substituents at the para position of the phenyl rings, as in the case of tetrakis(4-chlorophenyl)borate, would be expected to influence the electronic distribution and steric interactions, potentially altering the rotational barriers and the preferred dihedral angles of the phenyl groups relative to the central boron tetrahedron. However, without specific computational data, these effects remain speculative.

Detailed Research Findings

Specific research findings from theoretical conformational analyses of this compound are not available in the current body of scientific literature.

Data Tables

Due to the lack of published research in this specific area, no data tables containing theoretical conformational analysis results for this compound can be provided. An experimental crystal structure from the Cambridge Structural Database would typically provide the following structural parameters, which could then be compared with theoretical calculations.

Table 1: Representative Experimental Structural Data for a Tetrakis(4-chlorophenyl)borate Salt (Hypothetical)

| Parameter | Value |

| B-C Bond Length (Å) | Data not available |

| C-Cl Bond Length (Å) | Data not available |

| C-B-C Bond Angle (°) | Data not available |

| Phenyl Ring Dihedral Angles (°) | Data not available |

No specific crystallographic data for an ammonium salt of tetrakis(4-chlorophenyl)borate containing detailed bond lengths and dihedral angles was found in the conducted searches.

Chemical Reactivity, Stability, and Coordination Chemistry of Ammonium Tetrakis 4 Chlorophenyl Borate

Ammonium (B1175870) tetrakis(4-chlorophenyl)borate is a chemical compound valued in various fields of chemistry, primarily for the properties of its anion, tetrakis(4-chlorophenyl)borate, often abbreviated as [B(4-ClPh)₄]⁻. This anion belongs to the class of weakly coordinating anions (WCAs), which are crucial for stabilizing highly reactive cations and influencing the chemical environment in non-aqueous media.

Applications in Catalysis and Organic Transformations

Utilization as a Cocatalyst in Olefin Polymerization

In the realm of olefin polymerization, borate (B1201080) compounds, particularly those with halogenated aryl groups, have emerged as critical cocatalysts or activators for single-site catalysts like metallocenes. researchgate.netresearchgate.net These organoborate cocatalysts are often favored over traditional activators like methylaluminoxane (B55162) (MAO) due to their well-defined structure, chemical stability, and the potential for high catalytic activity with lower activator-to-catalyst ratios. researchgate.netmdpi.com The fundamental mechanism involves the borate functioning as an activator that interacts with a metal catalyst precursor to generate a catalytically active cationic metal center. mdpi.com The borate's role is to abstract a ligand, typically an alkyl group, from the neutral metal complex, creating a vacant coordination site on the metal where the olefin monomer can bind and subsequently be polymerized. researchgate.net

The activation of Group 4 metallocene and half-metallocene catalyst precursors is a primary application for ammonium (B1175870) borate activators. While much of the detailed research focuses on the highly effective tetrakis(pentafluorophenyl)borate (B1229283) analogue, the principles of activation are directly applicable to tetrakis(4-chlorophenyl)borate. The process involves an acid-base reaction where the ammonium cation of the borate salt protonates and abstracts an alkyl group (e.g., methyl) from the dialkylmetallocene precursor. mdpi.com This generates a highly electrophilic, 14-electron cationic metal-alkyl species, which is the active catalyst for polymerization. mdpi.comnih.gov The large, weakly coordinating tetrakis(aryl)borate anion stabilizes this cation, forming a loose ion pair that prevents deactivation while allowing the olefin monomer to access the active site. northwestern.eduhhu.de

For instance, studies on the activation of metallocene and half-metallocene complexes by similar ammonium borates demonstrate the clean generation of these active cationic species. mdpi.comnih.gov The reaction of a precursor like rac-[ethylenebis(tetrahydroindenyl)]Zr(Me)2 with an ammonium borate activator results in the formation of the active cationic zirconocene (B1252598) complex. mdpi.com

Table 1: Illustrative Activation of Metallocene Precursors by Ammonium Borate Activators

| Catalyst Precursor Type | Representative Precursor | Activator | Resulting Active Species | Byproducts |

|---|---|---|---|---|

| Metallocene | rac-[ethylenebis(tetrahydroindenyl)]Zr(Me)2 | [HNR₃]⁺[B(Ar)₄]⁻ | [rac-[ethylenebis(tetrahydroindenyl)]Zr(Me)]⁺[B(Ar)₄]⁻ | Methane (CH₄), Amine (NR₃) |

| Half-Metallocene | [(η⁵-Me₄C₅)Si(Me)₂(κ-NtBu)]Ti(Me)₂ | [HNR₃]⁺[B(Ar)₄]⁻ | [[(η⁵-Me₄C₅)Si(Me)₂(κ-NtBu)]Ti(Me)]⁺[B(Ar)₄]⁻ | Methane (CH₄), Amine (NR₃) |

This table illustrates the general activation mechanism based on documented reactions with analogous tetrakis(pentafluorophenyl)borate activators. mdpi.comnih.gov Ar represents the 4-chlorophenyl group.

The structure of the borate anion has a profound impact on the efficiency and stability of the resulting polymerization catalyst. northwestern.edu A key factor is the "non-coordinating" nature of the anion; the less the anion interacts with the cationic metal center, the more "naked" and thus more reactive the catalyst is towards the olefin monomer. hhu.de The presence of electron-withdrawing groups, such as the chlorine atoms in tetrakis(4-chlorophenyl)borate, delocalizes the negative charge across the large anion, reducing its nucleophilicity and coordination tendency. This weak coordination is crucial for achieving high catalytic activity. northwestern.edumdpi.com

Furthermore, the choice of the borate cocatalyst can influence the properties of the resulting polymer, such as molecular weight and comonomer incorporation, by affecting the electronic environment and stability of the active site. researchgate.net The thermal stability of the catalyst system is also enhanced by using anions that are more weakly coordinating, which is a significant advantage in industrial high-temperature polymerization processes. northwestern.edu

Role in Lewis Acid Catalysis and Cationic Reagent Stabilization

The tetrakis(4-chlorophenyl)borate anion is an archetypal example of a non-coordinating anion, a feature that makes it invaluable for stabilizing highly electrophilic and reactive cationic reagents. mdpi.com In many catalytic reactions, a transient cationic species is the key intermediate. However, these cations are often too unstable to be isolated or to have a significant lifetime in solution unless they are paired with a suitable counterion.

The tetrakis(4-chlorophenyl)borate anion fulfills this role perfectly. Its large steric bulk and the delocalized negative charge prevent it from forming a tight, covalent bond with the cation it is stabilizing. hhu.de Instead, it forms a loose, electrostatic ion pair. This association provides the necessary charge balance to the system but leaves the cation's electrophilic or acidic nature largely intact and available for catalysis. This principle is fundamental to enhancing the catalytic activity of Lewis acids, where anion exchange with a salt containing a non-coordinating anion like tetrakis(4-chlorophenyl)borate can dramatically boost the catalyst's performance. rsc.org

Asymmetric Catalysis with Chiral Counterion Strategies

Asymmetric catalysis aims to produce a specific enantiomer of a chiral molecule. A sophisticated and powerful method for achieving this is the "chiral counterion strategy". researchgate.netnih.gov In this approach, a chiral, non-coordinating anion is paired with an achiral cationic catalyst. The chirality is not on the metal complex itself but resides in the counterion, which creates a chiral pocket or environment around the active site. nih.gov This chiral environment forces the substrate to approach the catalyst from a specific direction, leading to the preferential formation of one enantiomer of the product.

Borate anions are excellent candidates for this strategy due to their established non-coordinating properties. researchgate.net By designing borate anions with inherent, robust chirality—for example, by incorporating axially chiral backbones like BINOL—researchers have successfully induced high levels of enantioselectivity in metal-catalyzed reactions. nih.gov It is important to note that the standard tetrakis(4-chlorophenyl)borate anion is achiral. To be employed in this type of asymmetric catalysis, its structure would need to be modified to incorporate chiral elements.

Facilitation of Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for enabling reactions between reagents that are located in different, immiscible phases, such as an aqueous phase and an organic phase. mdma.ch The catalyst, or phase-transfer agent, is a substance capable of shuttling a reactant from one phase into the other. mdma.chcore.ac.uk Quaternary ammonium salts are among the most common phase-transfer catalysts. youtube.com

The effectiveness of a quaternary ammonium salt in PTC depends on its lipophilicity; the cation-anion pair must be sufficiently soluble in the organic phase. mdma.ch The tetrakis(4-chlorophenyl)borate anion is exceptionally large and lipophilic due to its four aryl rings. This property makes it highly suitable for PTC applications. When paired with a large, lipophilic quaternary ammonium cation, such as the tetradodecylammonium ion, it forms a salt that is highly soluble in organic solvents. sigmaaldrich.com This allows it to effectively carry the associated cation from an aqueous phase into an organic phase or to transport other anions in the reverse direction, thereby facilitating reactions across the phase boundary. The use of Tetradodecylammonium tetrakis(4-chlorophenyl)borate in ion-selective electrodes is a direct application of this principle. sigmaaldrich.com

Electrochemical and Ion Transfer Studies

Applications as a Supporting Electrolyte in Non-Aqueous Systems

A primary function of a supporting electrolyte is to minimize solution resistance and establish a stable potential window within which electrochemical experiments can be conducted without interference from the electrolyte itself. Highly hydrophobic salts based on the tetrakis(4-chlorophenyl)borate anion are chosen for this purpose because they are sparingly soluble in the aqueous phase, preventing their transfer across the liquid-liquid interface over a wide range of applied potentials. researchgate.net This resistance to transfer results in a stable and wide potential window, which is crucial for studying the transfer of other ions of interest. researchgate.netresearchgate.net For instance, supported liquid membranes (SLMs) using solvents like 1,9-decadiene (B157367) or 1,2-dichlorobenzene (B45396) with a TPBCl⁻ based electrolyte exhibit a large potential window of approximately 1.2 V. nih.gov The use of such electrolytes is a recognized strategy to avoid large background currents during voltammetric scans. researchgate.net

The interface between two immiscible electrolyte solutions (ITIES) serves as a powerful platform for investigating ion transfer and adsorption phenomena, often acting as a biomimetic model for cellular membranes. chemrxiv.orgacs.org In this context, a tetrakis(4-chlorophenyl)borate salt is almost exclusively used as the supporting electrolyte in the organic phase to polarize the interface. d-nb.info This setup allows for the precise electrochemical control and study of the transfer of a wide variety of charged species, from simple ions to complex biomolecules and nanoparticles.

Notable research applications using this system include:

Biomolecule Analysis: Investigating the adsorption and transfer of amyloid-β peptides and their copper complexes to understand their role in neurodegenerative diseases. chemrxiv.org

Drug Analysis: Studying the electrochemical behavior and transfer kinetics of β-blockers and antimicrobial drug ions across a water/oil interface. researchgate.netacs.org

Nanomaterial Characterization: Probing the electrical properties and interfacial behavior of single-wall carbon nanotubes (SWCNTs) and graphene layers assembled at the liquid-liquid interface. d-nb.info

A typical electrochemical cell for these studies involves an aqueous phase (e.g., LiCl in water) and an organic phase (e.g., 1,2-dichloroethane) containing the borate (B1201080) salt, such as bis(triphenylphosphoranylidene)ammonium tetrakis(4-chlorophenyl)borate (BTPPATPBCl). chemrxiv.org

| Analyte/System Studied | Organic Phase Electrolyte | Solvent | Key Finding/Application | Reference |

|---|---|---|---|---|

| Amyloid-β Peptides | Bis(triphenylphosphoranylidene)this compound (BTPPATPBCl) | 1,2-dichloroethane (B1671644) (DCE) | Characterized peptide adsorption and ion transfer at a biomimetic interface. | chemrxiv.org |

| β-Blockers | Bis(triphenylphosphoranylidene)this compound (BTPPATPBCl) | Not Specified | Studied the electrochemical behavior of drug molecules at the polarized interface. | researchgate.net |

| Single-Wall Carbon Nanotubes (SWCNTs) | Bis(triphenylphosphoranylidene)this compound (BTPPATPBCl) | 1,2-dichloroethane (DCE) | Used ion transfer voltammetry to characterize the electrical properties of adsorbed SWCNTs. | d-nb.info |

| Antimicrobial Drug Ions | Bis(triphenylphosphoranylidene)this compound (BTPPATPBCl) | 1,2-dichloroethane (DCE) | Quantified the slow transport kinetics of drug ions at a water/oil interface using nanopipet voltammetry. | acs.orgepfl.ch |

| Tetrapropylammonium (TPrA⁺) ions | Bis(triphenylphosphoranylidene)this compound (BTPPATPBCl) | 1,6-dichlorohexane (B1210651) (1,6-DCH) | Examined ion transfer at nano-ITIES arrays to achieve enhanced mass transport and lower detection limits. | acs.org |

Ion Transport Mechanisms and Charge Transfer Kinetics

The use of tetrakis(4-chlorophenyl)borate electrolytes has been instrumental in elucidating the kinetics of ion transfer at liquid-liquid interfaces. By providing a stable background, these systems allow for the precise measurement of the transfer rates of other ions. epfl.ch For example, studies using nanopipette voltammetry have quantitatively assessed the transport kinetics of antimicrobial drug ions, revealing that their transfer is significantly slower than that of simple ions like tetrabutylammonium. acs.org This sluggish kinetic behavior is attributed to the high energy barriers associated with transferring hydrophilic portions of the drug molecules across the hydrophobic interface. acs.org

However, the supporting electrolyte itself can participate in interfacial reactions. Research has shown that under certain conditions, the tetrakis(4-chlorophenyl)borate anion (TPBCl⁻) from the organic phase can react with simple cations like H⁺, Li⁺, or K⁺ transferring from the aqueous phase. researchgate.net This interaction can lead to heterogeneous nucleation at the interface, which manifests as intense, spike-like signals in the voltammogram. researchgate.net This phenomenon is an important consideration in experimental design, as it can interfere with the analysis of the target analyte. researchgate.net

Development of Reference Electrode Systems

Beyond its role as a passive supporting electrolyte, the tetrakis(4-chlorophenyl)borate anion is an active component in the development of robust reference and ion-selective electrodes (ISEs).

In three-electrode ITIES setups, a silver wire coated with silver tetrakis(4-chlorophenyl)borate (Ag/AgTPBCl) is sometimes employed as a stable reference electrode for the organic phase. acs.org

More significantly, salts like tetradodecylthis compound (often referred to by the trade name ETH 500) are used as lipophilic additives in the membranes of ISEs. nih.govavinuty.ac.innih.gov These additives help to reduce membrane resistance and improve the stability and detection limits of the sensor. For example, it has been incorporated into membranes for calcium and copper ion sensors. avinuty.ac.innih.gov

A notable innovation is the use of tetrakis(4-chlorophenyl)borate (TB⁻) anions to dope (B7801613) nanocluster films of monolayer-protected gold clusters (MPCs). acs.org These doped films serve as an effective solid contact or ion-to-electron transducer in all-solid-state ISEs. The MPC film functions as a high-performance redox buffer layer, which stabilizes the potential at the interface between the electronic conductor and the ion-selective membrane. acs.org This design provides excellent potential stability and reproducibility, overcoming issues like the formation of undesirable water layers that can plague other solid-contact electrode designs. acs.org

Advanced Materials Science and Supramolecular Chemistry Applications

Components in Ion-Selective Membrane Research

The tetrakis(4-chlorophenyl)borate (TCIPB) anion is a key component in the fabrication of ion-selective electrodes (ISEs) due to its lipophilic (fat-soluble) and anionic properties. Salts containing this anion are often incorporated into sensor membranes to improve performance. While specific studies on the ammonium (B1175870) salt are limited, the potassium and long-chain alkylammonium salts are used extensively.

In the context of ion-selective electrodes, salts like Potassium tetrakis(4-chlorophenyl)borate (KTpCIPB) and Tetradodecylammonium tetrakis(4-chlorophenyl)borate (ETH 500) serve as lipophilic ionic additives. Their primary role is to reduce the membrane's electrical resistance and minimize the interference from counter-ions in the sample solution, a phenomenon known as anion interference. By providing a high concentration of immobile, lipophilic negative charges within the membrane phase, these additives help to exclude anions from the sample, thereby enhancing the electrode's selectivity and sensitivity towards the target cation. nih.gov

The presence of these borate (B1201080) salts helps to stabilize the membrane potential and can lead to significantly lower detection limits, sometimes reaching the nanomolar range for certain ions. The choice of cation paired with the tetrakis(4-chlorophenyl)borate anion is crucial; for instance, the large organic cation in ETH 500 enhances lipophilicity, making it a staple in modern ISE research. sigmaaldrich.com

Ion-selective membranes are typically composed of a polymer matrix, a plasticizer, an ionophore (a molecule that selectively binds the target ion), and an ionic additive. Poly(vinyl chloride) (PVC) is the most common polymer matrix due to its chemical inertness, good mechanical properties, and ability to dissolve the other membrane components to form a homogenous, flexible film. researchgate.net

Salts of tetrakis(4-chlorophenyl)borate are dissolved within this PVC matrix along with a plasticizer like 2-nitrophenyl octyl ether (o-NPOE). nih.govmdpi.com The plasticizer acts as a solvent within the solid membrane, allowing for the mobility of the ionophore and the target ion-ionophore complexes. The borate salt, such as KTpCIPB or ETH 500, disperses throughout this plasticized PVC environment. sigmaaldrich.commdpi.com Its function is to ensure charge balance and improve the electrochemical performance of the final sensor. The formulation of these components is critical, as the ratio of polymer, plasticizer, ionophore, and ionic additive dictates the sensor's ultimate selectivity, sensitivity, and stability. nih.govnih.govresearchgate.net

Table 1: Typical Components of a PVC-based Ion-Selective Membrane

| Component | Example Compound | Function |

|---|---|---|

| Polymer Matrix | Poly(vinyl chloride) (PVC) | Provides structural support for the membrane. |

| Plasticizer | o-Nitrophenyl octyl ether (o-NPOE) | Acts as an organic solvent, enabling mobility of active components. |

| Ionophore | Dibenzo-18-crown-6 | Selectively binds the target analyte (e.g., potassium ions). nih.gov |

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-invasive technique used to study the electrochemical properties of ion-selective membranes. nih.govrsc.org By applying a small alternating current over a range of frequencies, EIS can separate and analyze different electrochemical processes occurring within the system, such as the bulk resistance of the membrane, the resistance of the diffusion boundary layer at the membrane-solution interface, and charge transfer processes. nih.govresearchgate.net

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of unique structural complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion, held together by non-covalent forces. nih.govfrontiersin.org This field relies on the principle of molecular recognition, where the host has a specific size, shape, and chemical surface that is complementary to the guest.

While there is no specific literature detailing this compound as a host, the principles of encapsulation are well-established in supramolecular chemistry. Synthetic molecular cages are often designed to encapsulate guests, thereby protecting them from the external environment or altering their reactivity. nih.govnitschkegroup-cambridge.com For instance, complex tetrahedral cages have been shown to encapsulate a wide variety of guests, including neutral molecules, anions, and cations, with the specific guest being determined by the size, shape, and electronic properties of the host's internal cavity. nih.govresearchgate.net The process is often driven by favorable interactions such as hydrogen bonding, van der Waals forces, or hydrophobic effects. frontiersin.org

Self-assembly is the spontaneous organization of individual components into ordered structures, guided by non-covalent interactions. frontiersin.orgnih.gov In the context of ionic compounds, this can manifest as ion pair recognition, where specific cations and anions associate in a predictable manner to form larger aggregates. rsc.org

Research on related borate compounds demonstrates this principle. For example, a highly fluorinated tetrakis-phenyl borate anion, when paired with a tetra-n-butylammonium cation in a fluorous solvent, was shown to self-assemble into long, one-dimensional cylindrical structures formed from stacks of alternating anions and cations. rsc.org This assembly is driven by the need to achieve electroneutrality on the shortest possible length scale in a non-polar environment. Such processes highlight how the interplay between a large, specifically designed anion like a substituted tetraphenylborate (B1193919) and a complementary cation can lead to the formation of complex, functional nanostructures. nih.govrsc.org

Integration in Polymer Electrolyte and Ionic Liquid Research

The compound this compound is a subject of interest in advanced materials science due to the distinct properties of its constituent ions: the ammonium cation (NH₄⁺) and the bulky, lipophilic tetrakis(4-chlorophenyl)borate anion ([B(4-ClC₆H₄)₄]⁻). While direct and extensive research on the specific applications of this exact salt in polymer electrolytes and ionic liquids is limited, a comprehensive understanding can be constructed by examining the well-documented roles of its components and analogous structures in these fields.

Role in Polymer Electrolytes

In the realm of polymer electrolytes, particularly solid polymer electrolytes (SPEs), the addition of ionic salts is crucial for achieving ionic conductivity. The research focus is typically on enhancing conductivity, mechanical strength, and electrochemical stability.

The Tetrakis(4-chlorophenyl)borate Anion as a Functional Additive:

The tetrakis(4-chlorophenyl)borate anion, hereafter referred to as [B(4-ClPh)₄]⁻, is recognized primarily for its use as a lipophilic anionic additive in polymer membranes. Its large size and the presence of four chlorophenyl groups make it highly hydrophobic. This property is extensively utilized in the field of ion-selective electrodes (ISEs), which commonly employ a polymer matrix like poly(vinyl chloride) (PVC).

Key research findings on the function of the [B(4-ClPh)₄]⁻ anion and its analogues in polymer systems include:

Anion Exclusion and Potential Stabilization: In ISE membranes, the primary role of incorporating a salt with a bulky, immobile, and lipophilic anion like [B(4-ClPh)₄]⁻ is to create a stable, negatively charged environment within the polymer matrix. This helps to repel and exclude interfering anions from the sample solution, enhancing the electrode's selectivity and the stability of its potential. Salts such as Potassium tetrakis(4-chlorophenyl)borate are used for this purpose. chemodex.comcymitquimica.comsigmaaldrich.com

Improving Electrode Performance: Research has shown that doping nanocluster films with tetrakis(4-chlorophenyl)borate anions can create a stable solid contact for ISEs, leading to significantly lower potential drift and improved long-term performance. nih.gov

Use in Molecularly Imprinted Polymers: The related salt, Tetradodecylthis compound, has been used in the preparation of molecularly imprinted polymers for potentiometric sensing, highlighting the anion's utility in creating specialized polymer structures. sigmaaldrich.com

The following table summarizes the typical effects observed when incorporating salts with the tetrakis(4-chlorophenyl)borate anion into polymer membrane systems, primarily for sensor applications.

| Property | Observation in Polymer Systems Containing [B(4-ClPh)₄]⁻ Salts | Relevant Compound Example |

| Potential Stability | Significantly reduces potential drift over extended periods. | Potassium tetrakis(4-chlorophenyl)borate |

| Ionic Selectivity | Acts as an anion excluder, improving selectivity for the target cation. | Potassium tetrakis(4-chlorophenyl)borate |

| Membrane Resistance | Can decrease the electrical membrane resistance. | Sodium tetraphenylborate (an analogue) |

The Ammonium Cation as a Charge Carrier:

Ammonium salts are frequently used to create proton-conducting solid polymer electrolytes. mdpi.com The ammonium ion (NH₄⁺) can provide a mobile proton (H⁺), which moves through the polymer matrix, enabling ionic conductivity. Studies on various polymer-ammonium salt systems, such as those based on polyvinyl alcohol (PVA) or chitosan, show that both the type of ammonium salt and its concentration significantly impact the electrolyte's performance. mdpi.comnih.gov

The table below presents research findings on the conductivity of polymer electrolytes doped with different ammonium salts, illustrating the general performance range.

| Polymer Host | Ammonium Salt | Max. Ionic Conductivity (S/cm) at Room Temp. |

| Polyvinyl alcohol (PVA) | Ammonium Nitrate (NH₄NO₃) | 5.17 × 10⁻⁵ |

| Polyvinyl alcohol (PVA) | Ammonium Fluoride (B91410) (NH₄F) | ~1.0 × 10⁻⁶ |

| Chitosan:PEO | Ammonium Tetrafluoroborate (B81430) (NH₄BF₄) | Low conductivity due to ion association |

| 2-hydroxyethyl cellulose | Ammonium Formate (NH₄HCO₂) | 2.40 × 10⁻³ |

Data compiled from multiple research sources. mdpi.comnih.govresearchgate.net

Potential in Ionic Liquid Research

Ionic liquids (ILs) are salts with melting points below 100 °C, valued for their low vapor pressure, high thermal stability, and tunable properties. The properties of an IL are determined by the structure of both its cation and anion.

The combination of an ammonium cation with a bulky, asymmetric borate-based anion is a common strategy for creating ILs. The large size and delocalized charge of the tetrakis(aryl)borate anion disrupt efficient crystal lattice packing, which can significantly lower the melting point. nih.govresearchgate.net

While specific studies synthesizing an ionic liquid from this compound are not prominent in the reviewed literature, its potential characteristics can be inferred:

Hydrophobicity: The [B(4-ClPh)₄]⁻ anion is exceptionally hydrophobic. This would likely render an IL based on it immiscible with water, a desirable property for applications like liquid-liquid extraction or as a barrier from moisture in electrochemical devices. mdpi.com

Electrochemical Stability: Large borate anions generally exhibit a wide electrochemical stability window, meaning they are resistant to oxidation and reduction. This makes them suitable for use in electrochemical applications like batteries and capacitors.

Viscosity and Conductivity: The simple, small ammonium cation paired with a very large anion would likely result in an ionic liquid with relatively high viscosity. This high viscosity can impede ion mobility and thus lower the ionic conductivity, a critical performance metric for electrolytes. youtube.com

Research into ionic liquids with other large borate anions and various cations provides a basis for comparison. For example, changing the alkyl chain length on an imidazolium (B1220033) cation paired with a large boranion dramatically influences the melting point and viscosity. nih.gov It is therefore expected that an IL of this compound would be a solid or a highly viscous liquid at room temperature, with its primary utility stemming from its high hydrophobicity and electrochemical stability rather than high ionic conductivity.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies on Anion Stability and Electronic Structure

DFT calculations are instrumental in determining the geometric and electronic structure of the tetrakis(4-chlorophenyl)borate anion. Optimization of the anion's geometry would reveal key structural parameters such as B-C and C-Cl bond lengths and the tetrahedral symmetry around the central boron atom.

A crucial aspect of DFT studies is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of the anion, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of the anion. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity.

In a study on a quinine-tetraphenylborate ion-pair complex, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to optimize the geometries of the constituent ions and the resulting complex. The calculations showed that the complex is stable, with a negative complexation energy. The modest energy gap between the HOMO and LUMO indicated the stability of the compound. Similar calculations for the tetrakis(4-chlorophenyl)borate anion would allow for a quantitative assessment of its electronic stability. The electron-withdrawing nature of the chlorine substituents is expected to influence the electronic distribution and the energies of the frontier orbitals compared to the unsubstituted tetraphenylborate (B1193919) anion.

Furthermore, DFT can be employed to calculate various electronic properties that provide deeper insights into the anion's stability.

Systematic DFT studies on a series of cyclic boryl anions have demonstrated the utility of these methods in predicting the stability of novel anions in the gas phase and in solution. Such studies often investigate factors like substituent effects, ring size, and solvation to provide a comprehensive understanding of anion stability.

Molecular Dynamics Simulations of Solvation and Ion Association

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. These simulations can provide detailed insights into the solvation of ions and the nature of their interactions with solvent molecules and other ions in solution.

While specific MD simulations for ammonium (B1175870) tetrakis(4-chlorophenyl)borate are not extensively documented, studies on the closely related tetraphenylborate (TPB⁻) anion offer valuable parallels. MD simulations have been used to describe the transfer mechanism of the hydrophobic TPB⁻ anion from an organic phase (1,2-dichloroethane) to an aqueous phase in the presence of an electric field. researchgate.net These simulations revealed that the anion interacts with proteins at the interface through a combination of hydrophobic and electrostatic interactions. researchgate.net Specifically, strong electrostatic interactions were observed with the sidechains of positively charged lysine (B10760008) and arginine residues, while hydrophobic interactions were formed with non-polar residues like tryptophan, methionine, and valine. researchgate.net

This type of simulation is highly relevant for understanding the behavior of the tetrakis(4-chlorophenyl)borate anion in multiphase systems, such as in the membranes of ion-selective electrodes where it is often used. researchgate.netresearchgate.net The chlorophenyl groups would enhance the hydrophobicity of the anion compared to the unsubstituted tetraphenylborate, likely influencing its solvation and interfacial behavior.

The initial and most critical step for any MD simulation is the development or selection of an accurate force field for all particles in the system. karazin.ua A force field is a set of parameters that defines the potential energy of a system of particles. For a complex ion like tetrakis(4-chlorophenyl)borate, the force field would need to accurately describe:

Intramolecular interactions: Bond stretching, angle bending, and torsional potentials within the anion.

Intermolecular interactions: van der Waals (Lennard-Jones) and electrostatic (Coulombic) interactions between the anion, the ammonium cation, and solvent molecules.

The development of a new force field for the tetrafluoroborate (B81430) anion (BF₄⁻) for MD simulations involved intensive quantum chemical calculations to determine intramolecular potential constants and partial atomic charges. karazin.ua A similar approach would be necessary to create a reliable force field for the tetrakis(4-chlorophenyl)borate anion to ensure that the simulations accurately reproduce both its structural and dynamic properties in the condensed phase.

Table 2: Information Obtainable from MD Simulations

| Property | Description | Relevance |

|---|---|---|

| Radial Distribution Functions (RDFs) | Describes the probability of finding a particle at a certain distance from a reference particle. | Reveals the structure of the solvation shell around the ions. |

| Coordination Number | The average number of solvent molecules or counter-ions in the first solvation shell. | Quantifies the immediate environment of the ions. |

| Mean Square Displacement (MSD) | Measures the average distance a particle travels over time. | Used to calculate the diffusion coefficient of the ions. |

| Ion-Pairing Dynamics | The formation and lifetime of contact ion pairs (CIPs) and solvent-separated ion pairs (SSIPs). | Elucidates the extent of ion association in solution. |

MD simulations can thus provide a molecular-level picture of how ammonium tetrakis(4-chlorophenyl)borate behaves in different solvent environments, detailing the structure of its solvation shells and the dynamics of its association with the ammonium counter-ion.

Predictive Modeling of Chemical Behavior and Interactions

Predictive modeling in computational chemistry utilizes theoretical principles and algorithms to forecast the physicochemical properties and interactions of molecules. For a compound like this compound, predictive models can offer valuable information where experimental data is lacking.

Various online platforms and software packages can predict a range of properties based on a molecule's structure. For instance, the PubChem database provides computationally predicted data for this compound. These predictions are based on the structure of the tetrakis(4-chlorophenyl)boranuide anion.

Table 3: Predicted Physicochemical Properties for Tetrakis(4-chlorophenyl)boranuide Anion

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₂₄H₁₆BCl₄⁻ | Basic chemical information |

| Monoisotopic Mass | 454.00264 Da | Precise mass for mass spectrometry |

| XlogP3-AA (Predicted) | 7.9 | A measure of lipophilicity |

| Predicted Collision Cross Section (CCS) | [M-H]⁻: 209.2 Ų | Relates to the ion's shape and size in the gas phase (for ion mobility spectrometry) |

Data sourced from PubChem CID 16212974

The predicted XlogP value of 7.9 for the anion indicates a very high degree of lipophilicity, which is consistent with its use in ion-selective electrodes for organic phases.

Furthermore, computational models can predict the nature of interactions between the tetrakis(4-chlorophenyl)borate anion and other chemical species. For example, in the DFT study of the quinine-tetraphenylborate complex, theoretical calculations were used to predict and visualize the ionic interactions that contribute to the stability of the complex. The optimized geometry revealed the proximity of the boron anion and the nitrogen cation, indicating a strong electrostatic interaction.

Similar predictive modeling for this compound would involve docking simulations or DFT calculations to understand its interaction with various cations or host molecules. These models could predict the binding affinity and the specific types of non-covalent interactions involved, such as:

Electrostatic interactions: Between the negatively charged boron center and the positive ammonium cation.

Hydrogen bonding: Potentially between the N-H groups of the ammonium cation and the electron-rich phenyl rings or chlorine atoms of the anion.

π-π stacking: Interactions between the phenyl rings of the anion.

C-H···π interactions: Between the ammonium cation and the phenyl rings.

These predictive models are crucial for the rational design of new materials and applications involving the tetrakis(4-chlorophenyl)borate anion, such as in the development of novel ion sensors or as a non-coordinating anion in catalysis.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Quinine |

| Tetraphenylborate |

| 1,2-dichloroethane (B1671644) |

| Lysine |

| Arginine |

| Tryptophan |

| Methionine |

| Valine |

| Tetrafluoroborate |

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

The traditional synthesis of tetraarylborates, including ammonium (B1175870) tetrakis(4-chlorophenyl)borate, often involves the reaction of a Grignard reagent with a boron halide, such as boron trifluoride, followed by salt metathesis. For instance, sodium tetraphenylborate (B1193919) is synthesized by reacting phenylmagnesium bromide with sodium tetrafluoroborate (B81430). wikipedia.org A similar principle is applied to substituted versions, where an appropriately substituted aryl magnesium bromide reacts with potassium tetrafluoroborate (KBF4) to yield salts like potassium tetra(p-chloro)borate. tandfonline.comresearchgate.net

Future research is focused on developing more efficient, safer, and environmentally benign synthetic routes. Key areas of exploration include:

Grignard Reagent Alternatives: While effective, the preparation of Grignard reagents can be sensitive to moisture and air. Research into alternative organometallic reagents that are more robust or can be generated in situ could streamline the synthesis. This includes exploring the use of organolithium or organozinc compounds under milder conditions.

Direct Arylation Methods: Catalytic C-H activation and direct arylation reactions are at the forefront of modern organic synthesis. Developing a method to directly couple 4-chlorobenzene with a boron source, bypassing the pre-functionalization step required for Grignard reagents, would represent a significant advancement in atom economy and efficiency.

Flow Chemistry Synthesis: Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, safety, and scalability. Adapting the synthesis of ammonium tetrakis(4-chlorophenyl)borate to a flow process could enable on-demand production and minimize the handling of hazardous intermediates.

Alternative Boron Sources: Investigation into less hazardous or more reactive boron sources than boron trihalides is an ongoing area of interest. This could include using borate (B1201080) esters or boric acid derivatives that are more stable and easier to handle.

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Current Method (Grignard) | Potential Novel Pathway | Key Advantages of Novel Pathway |

| Aryl Source | 4-chlorophenylmagnesium bromide | 4-chlorobenzene | Bypasses Grignard reagent formation |

| Boron Source | Boron trifluoride etherate / KBF4 | Boric acid derivatives | Milder, potentially less hazardous |

| Key Reaction Type | Nucleophilic substitution | Catalytic C-H arylation | Higher atom economy, fewer steps |

| Reaction Conditions | Anhydrous ether/THF | Potentially aqueous or milder solvents | Improved environmental profile |

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Understanding and optimizing the synthesis of this compound requires detailed knowledge of reaction kinetics, intermediates, and byproduct formation. In situ spectroscopic monitoring provides real-time data without the need for offline sampling, which can be crucial for reactions involving transient or unstable species. spectroscopyonline.com

Future research will likely leverage a suite of advanced spectroscopic techniques to gain deeper mechanistic insights:

In Situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for monitoring the consumption of reactants and the formation of products in real-time. spectroscopyonline.comyoutube.com By tracking characteristic peaks—for example, the disappearance of a C-Mg bond vibration from the Grignard reagent and the appearance of B-Caryl bond vibrations in the product—a detailed kinetic profile can be constructed. This allows for the precise determination of reaction endpoints and the identification of reaction bottlenecks. spectroscopyonline.comyoutube.com

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: While technically more complex to implement, in situ NMR provides unparalleled structural information about species in the reaction mixture. It can be used to identify and quantify not only the starting materials and final product but also any transient intermediates or side products, offering a complete picture of the reaction pathway.

Boronate-Based Fluorescent Probes: While distinct from monitoring the bulk synthesis, the development of specific fluorescent probes based on boronate chemistry could be used to detect trace amounts of related impurities or degradation products. Boronates are known to react with specific analytes like reactive oxygen species, leading to a change in fluorescence. nih.gov A similar principle could be adapted to design probes that are sensitive to specific borate-related species, aiding in quality control.

The application of these techniques can provide a wealth of data for reaction optimization.

| Spectroscopic Technique | Information Gained | Application in Synthesis | Reference |

| In Situ FTIR/Raman | Real-time concentration of reactants/products, functional group analysis. | Kinetic modeling, endpoint determination, process optimization. | spectroscopyonline.comyoutube.com |

| In Situ NMR | Detailed structural information, identification of intermediates and byproducts. | Mechanistic elucidation, impurity profiling. | spectroscopyonline.com |

| UV-Visible Spectrophotometry | Monitoring of chromophoric species, reaction progress. | Rapid screening of reaction conditions, process control. | rsc.org |

Computational Design of Next-Generation Borate Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of molecules and guiding synthetic efforts. whiterose.ac.uk For tetraphenylborate derivatives, DFT can be used to explore how modifying the structure of the anion affects its electronic properties, stability, and interaction with cations. mdpi.comnih.govresearchgate.net

Future research in this area will focus on several key objectives:

Structure-Property Relationships: By systematically modifying the substituents on the phenyl rings in silico, researchers can build comprehensive models that correlate structure with desired properties. For example, DFT calculations can predict how the number and position of chloro-substituents (or other electron-withdrawing/donating groups) will alter the lipophilicity, electrochemical stability, and coordinating ability of the borate anion.

Predicting Interaction Energies: DFT can be used to calculate the binding energies between different borate anions and a target cation. mdpi.com This is crucial for designing new ion-pairing agents or components for ion-selective electrodes with enhanced selectivity and stability. For example, modeling the interaction between various substituted tetraphenylborate anions and an ammonium cation can help identify derivatives with optimal binding characteristics.

Simulating Spectroscopic Signatures: Computational methods can predict spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies). This allows for the theoretical validation of new molecular designs before undertaking complex synthesis and can aid in the interpretation of experimental spectroscopic results for newly synthesized compounds.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's chemical reactivity and electronic properties. nih.govresearchgate.net DFT calculations of the HOMO-LUMO gap can be used to assess the electrochemical stability of new borate derivatives, which is vital for applications in electrochemistry and materials science. nih.gov

| Computational Method | Predicted Property | Relevance to Design | Reference |

| Density Functional Theory (DFT) | Geometric and electronic structure | Understanding stability and reactivity | whiterose.ac.uk |

| DFT Interaction Energy Calculation | Cation-anion binding strength | Designing selective ion-pairing agents | mdpi.com |

| Time-Dependent DFT (TD-DFT) | UV-Visible absorption spectra | Predicting optical properties for sensor applications | nih.gov |

| FMO (HOMO-LUMO) Analysis | Electrochemical stability, reactivity | Screening candidates for battery electrolytes or stable ion-exchangers | nih.govresearchgate.net |

Broader Applications in Functional Materials

While this compound is known as a lipophilic anionic additive, its unique properties, stemming from its bulky and chemically robust nature, open avenues for its use in a range of advanced functional materials. scbt.com Research is expanding beyond its traditional roles.

Solid Contact Materials for Ion-Selective Electrodes (ISEs): A significant challenge in developing all-solid-state ISEs is ensuring a stable and reproducible potential at the interface between the ion-selective membrane and the electronic conductor. Doping materials, such as thiol monolayer-protected gold nanoclusters, with tetrakis(4-chlorophenyl)borate anions (TB⁻) has been shown to create a well-defined and nonpolarizable interface. researchgate.net This approach overcomes signal stability problems, paving the way for high-performance chemical sensors with low potential drift. researchgate.net The bulky nature of the TB⁻ anion helps to establish a stable charge layer, crucial for reliable sensor operation.

Electrolytes for Electrochemical Devices: Bulky borate anions are of great interest for applications in energy storage. While research has often focused on fluorinated derivatives for lithium batteries, the fundamental principle of using a large, charge-delocalized anion to improve ionic conductivity and form a stable interface with electrodes is broadly applicable. researchgate.net Future work could explore the use of this compound or its derivatives as additives or primary salts in novel battery chemistries or supercapacitors, where its electrochemical stability and ability to promote cation transport could be advantageous.

Cocatalysts in Polymerization: Certain ammonium tetrakis(aryl)borate compounds, particularly those with perfluorinated phenyl groups, have proven to be highly effective cocatalysts in metallocene-catalyzed olefin polymerization. nih.govnih.gov They act as non-coordinating anions that stabilize the cationic active metal center, leading to high catalytic activity. nih.gov Exploring the potential of this compound in this context could lead to new, cost-effective catalytic systems for producing polyolefins with specific properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.